N-Cyclopropyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride
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Overview
Description
N-Cyclopropyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride is a synthetic compound that features a piperidine ring, a phenoxy group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the phenoxyacetamide core: This can be achieved through the reaction of 3-methyl-4-(piperidin-4-yl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides or piperidines.
Scientific Research Applications
N-Cyclopropyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Pharmacology: The compound can be studied for its potential effects on various biological pathways and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Industrial Applications: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenoxy group are likely involved in binding to these targets, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-2-(4-(piperidin-4-yl)phenoxy)acetamide
- N-Cyclopropyl-2-(3-methyl-4-(morpholin-4-yl)phenoxy)acetamide
- N-Cyclopropyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)propionamide
Uniqueness
N-Cyclopropyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s stability, reactivity, and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-cyclopropyl-2-(3-methyl-4-piperidin-4-ylphenoxy)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c1-12-10-15(21-11-17(20)19-14-2-3-14)4-5-16(12)13-6-8-18-9-7-13;/h4-5,10,13-14,18H,2-3,6-9,11H2,1H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSWFFUGGFBEGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CC2)C3CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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